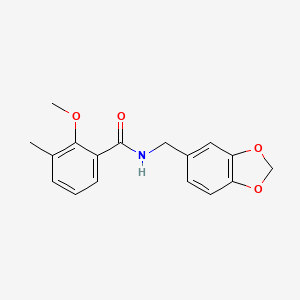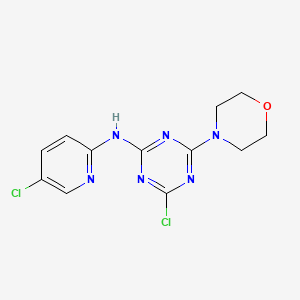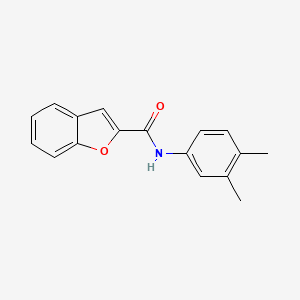
N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of chloroacetamide derivatives with phenols in the presence of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like anhydrous potassium carbonate. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol under specific conditions, yielding beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N-(3,4-Dimethylphenyl)acetamide, reveals specific conformational characteristics like the syn orientation of the N—H bond to certain substituents on the aromatic ring. X-ray crystallography and spectroscopic methods such as IR, MS, and NMR are commonly used to characterize these structures (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often lead to the formation of silylated or nitrosylated compounds, indicating the reactivity of these molecules towards various reagents and conditions. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes produces silaheterocyclic compounds, demonstrating the compound's versatility in forming heterocycles (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various fields. Crystallography studies provide insights into the molecule's conformation and intermolecular interactions, which are crucial for understanding its physical behavior (W. Ding et al., 2006).
Scientific Research Applications
Analgesic Properties
KR-25003, a compound structurally related to N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide, demonstrates potent analgesic properties. The crystalline structure of this compound has been determined, showing a unique conformation compared to other capsaicinoids. Its potential as an analgesic agent is noteworthy due to its distinct molecular arrangement (Park et al., 1995).
Antioxidant Activity
Phenolic compounds, including derivatives similar to N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide, exhibit strong antioxidant properties. They act as inhibitors of lipid peroxidation and scavengers of peroxyl radicals, indicating significant potential in combating oxidative stress (Dinis, Madeira, & Almeida, 1994).
Metabolic Pathways
Investigations into the metabolism of dimethylformamide and dimethylacetamide, compounds related to N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide, offer insights into their biotransformation. This research is crucial for understanding the metabolic fate and potential applications of similar compounds (Barnes & Ranta, 1972).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Synthesized 2-(Substituted phenoxy) Acetamide Derivatives, which are structurally related to N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide, have shown potential anticancer, anti-inflammatory, and analgesic activities. This indicates the broad spectrum of biological activities these compounds may possess (Rani et al., 2014).
Chemoselective Acetylation
The chemoselective acetylation of amino groups, a process closely related to the synthesis and modification of N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide, is critical for the production of various pharmaceuticals. Understanding this process can lead to more efficient synthesis of related compounds (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-13(2)15(10-12)18-17(19)11-20-16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIDTKBVCYQPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)
![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)


methanone](/img/structure/B5569487.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)
![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)